PRT4165

Vue d'ensemble

Description

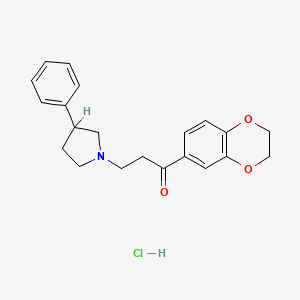

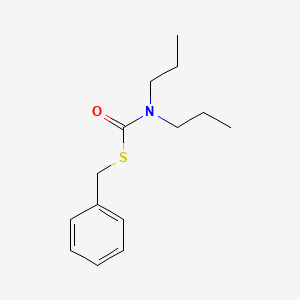

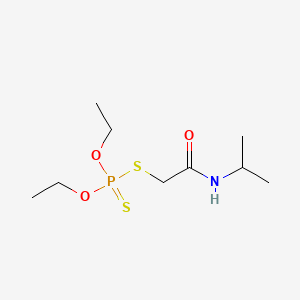

PRT 4165 est un inhibiteur de petite molécule connu pour sa capacité à inhiber l'activité de la ligase E3 de Bmi1/Ring1A. Il a une masse moléculaire de 235,2 g/mol et une formule moléculaire de C15H9NO2 . Ce composé est important dans le domaine de la biochimie et de la biologie moléculaire en raison de son rôle dans l'inhibition des processus d'ubiquitination, qui sont essentiels à la réparation de l'ADN et à la mise en silence des gènes .

Applications De Recherche Scientifique

PRT 4165 has several significant applications in scientific research:

Cancer Research: It has been shown to suppress cell growth in leukemia cells and downregulate NOTCH signaling protein expression.

Stem Cell Research: PRT 4165 promotes neuroectodermal differentiation in human embryonic stem cells, indicating its potential use in directing stem cells toward neuronal fates.

DNA Repair Studies: By inhibiting H2A ubiquitylation, PRT 4165 delays double-strand break repair and impairs the cellular response to genotoxic stress.

Gene Silencing: The compound’s ability to inhibit PRC1-mediated ubiquitylation of histones makes it a valuable tool for studying gene silencing mechanisms.

Mécanisme D'action

Target of Action

PRT4165, also known as “1,3-Indandione, 2-(3-pyridylmethylene)-”, “2-(3-Pyridinylmethylene)-1H-Indene-1,3(2H)-dione”, or “PRT 4165”, primarily targets the E3 ligase activity of Bmi1/Ring1A . It also inhibits the ubiquitination of topoisomerase Top2α .

Mode of Action

This compound inhibits both Ring1A and RNF2 (Ring1B), which account for the polycomb-repressive complex 1 (PRC1) E3 ubiquitin ligase activity . This inhibition results in a decrease in the ubiquitination of histones, which plays a crucial role in DNA repair and gene silencing . This compound also alters Bmi1 localization from nucleolar bodies to more disperse nuclear and cytoplasmic localizations .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the PRC1-mediated ubiquitylation of histones . This pathway is important in DNA repair and gene silencing, and may be relevant in determining cell fate and the development of human cancers .

Pharmacokinetics

This compound is supplied as a lyophilized powder. For a 10 mM stock, 1 mg of powder is reconstituted in 0.43 mL of DMSO . The working concentrations and length of treatment can vary depending on the desired effect . In lyophilized form, the chemical is stable for 24 months. Once in solution, it should be stored at -20ºC and used within 3 months to prevent loss of potency .

Result of Action

Treatment of cells with this compound results in inhibited H2A ubiquitylation in cells and at sites of DNA damage, resulting in delayed double-strand break (DSB) repair and impaired response to genotoxic stress . This compound treatment of leukemia cells suppresses cell growth and downregulates NOTCH signaling protein expression .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and storage conditions. For instance, in lyophilized form, the chemical is stable for 24 months at room temperature . Once in solution, it should be stored at -20ºc and used within 3 months to prevent loss of potency . Multiple freeze/thaw cycles should be avoided .

Analyse Biochimique

Biochemical Properties

PRT4165 plays a significant role in biochemical reactions, particularly in the process of ubiquitination. It interacts with enzymes such as RNF2 and RING 1A, inhibiting their E3 ubiquitin ligase activity . This interaction prevents the ubiquitination of histone H2A, regardless of whether RING1 or RNF2 contributes the E3 ubiquitin ligase activity .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, treatment of leukemia cells with this compound suppressed cell growth and downregulated NOTCH signaling protein expression .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its influence on enzyme activity and gene expression. It inhibits the E3 ligase activity of Bmi1/Ring1A, thereby preventing the ubiquitination of topoisomerase Top2α . This inhibition results in altered Bmi1 localization and impacts DNA repair and gene silencing processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Treatment of cells for 60 minutes with 50 µM this compound results in a dramatic reduction in total ubiquitylated histone H2A . Longer exposure of the cells to this compound leads to increased levels of γ-H2AX in unirradiated cells .

Metabolic Pathways

This compound is involved in the ubiquitination pathway, interacting with enzymes such as RNF2 and RING 1A . It inhibits the E3 ubiquitin ligase activity of these enzymes, impacting the ubiquitination of histone H2A .

Subcellular Localization

This compound alters the subcellular localization of Bmi1, moving it from nucleolar bodies to more disperse nuclear and cytoplasmic localizations . This change in localization is a result of this compound’s inhibition of the E3 ligase activity of Bmi1/Ring1A .

Analyse Des Réactions Chimiques

PRT 4165 subit principalement des réactions d'inhibition plutôt que des réactions chimiques traditionnelles comme l'oxydation ou la réduction. Il inhibe l'activité de la ligase E3 de Bmi1/Ring1A et de RNF2 (Ring1B), qui sont des composants du complexe polycomb-répresseur 1 (PRC1) . Cette inhibition empêche l'ubiquitination des histones, en particulier de H2A, qui est essentielle à la réparation de l'ADN et à la mise en silence des gènes . Les principaux produits formés à partir de ces réactions sont des histones non ubiquitinées, qui affectent des processus cellulaires tels que la réponse aux dommages de l'ADN et la différenciation cellulaire .

Applications de la recherche scientifique

PRT 4165 a plusieurs applications importantes dans la recherche scientifique :

Recherche sur le cancer : Il a été démontré qu'il supprimait la croissance cellulaire dans les cellules leucémiques et qu'il régularisait à la baisse l'expression de la protéine de signalisation NOTCH.

Recherche sur les cellules souches : PRT 4165 favorise la différenciation neuroectodermique dans les cellules souches embryonnaires humaines, ce qui indique son utilisation potentielle pour diriger les cellules souches vers des destins neuronaux.

Études de réparation de l'ADN : En inhibant l'ubiquitylation de H2A, PRT 4165 retarde la réparation des cassures double brin et compromet la réponse cellulaire au stress génotoxique.

Mise en silence des gènes : La capacité du composé à inhiber l'ubiquitylation des histones par le PRC1 en fait un outil précieux pour étudier les mécanismes de mise en silence des gènes.

Mécanisme d'action

PRT 4165 exerce ses effets en inhibant l'activité de la ligase E3 de Bmi1/Ring1A et de RNF2 (Ring1B), qui font partie du complexe polycomb-répresseur 1 (PRC1) . Cette inhibition empêche l'ubiquitination des histones, en particulier de H2A, qui est essentielle à la réparation de l'ADN et à la mise en silence des gènes . Le composé affecte également la localisation de Bmi1 des corps nucléolaires à des emplacements nucléaires et cytoplasmiques plus dispersés . Cette perturbation de l'ubiquitination des histones et de la localisation a un impact sur divers processus cellulaires, notamment la réponse aux dommages de l'ADN, la différenciation cellulaire et l'expression des gènes .

Comparaison Avec Des Composés Similaires

PRT 4165 est unique dans son inhibition spécifique de Bmi1/Ring1A et de RNF2 (Ring1B) au sein du complexe PRC1 . Les composés similaires comprennent :

Inhibiteurs de RNF2 : Ces composés inhibent également l'activité de la ligase E3 de RNF2, mais peuvent ne pas affecter Bmi1/Ring1A.

Inhibiteurs de la désacétylase des histones : Ces composés affectent la modification des histones, mais par des mécanismes différents, comme l'inhibition de la désacétylation plutôt que de l'ubiquitination.

Inhibiteurs du protéasome : Ces composés inhibent la dégradation des protéines ubiquitinées, mais ne ciblent pas spécifiquement l'activité de la ligase E3 des composants du PRC1.

PRT 4165 se démarque par son inhibition double de Bmi1/Ring1A et de RNF2, ce qui en fait un outil précieux pour étudier les rôles spécifiques de ces protéines dans les processus cellulaires .

Méthodes De Préparation

PRT 4165 est généralement fourni sous forme de poudre lyophilisée. Pour une utilisation en laboratoire, il peut être reconstitué dans du diméthylsulfoxyde (DMSO) pour créer une solution mère de 10 mM . Le composé est soluble dans le DMSO à 25 mg/mL ou l'éthanol à 6 mg/mL . Les voies synthétiques spécifiques et les méthodes de production industrielle pour PRT 4165 ne sont pas facilement disponibles dans le domaine public, mais il est généralement préparé et stocké dans des conditions desséchées à température ambiante .

Propriétés

IUPAC Name |

2-(pyridin-3-ylmethylidene)indene-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9NO2/c17-14-11-5-1-2-6-12(11)15(18)13(14)8-10-4-3-7-16-9-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMHZFEWYVFWVLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=CC3=CN=CC=C3)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90185032 | |

| Record name | 1,3-Indandione, 2-(3-pyridylmethylene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90185032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31083-55-3 | |

| Record name | 2-(3-Pyridinylmethylene)-1H-indene-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31083-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PRT-4165 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031083553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Indandione, 2-(3-pyridylmethylene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90185032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PRT-4165 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J625FJL5DX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.